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Compound of Interest

Compound Name: 2-Chloro-4-ethoxybenzaldehyde

Cat. No.: B1356691

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data
for 2-Chloro-4-ethoxybenzaldehyde. While experimental spectra for this specific compound
are not readily available in public databases, this document compiles and analyzes data from
structurally similar compounds to predict its spectroscopic characteristics. The information
herein is intended to serve as a valuable reference for compound identification, purity
assessment, and structural elucidation in synthetic and medicinal chemistry applications.

Predicted Spectroscopic Data

The following tables summarize the expected and observed spectroscopic data for 2-Chloro-4-
ethoxybenzaldehyde, based on the analysis of closely related analogs such as 2-
ethoxybenzaldehyde and 4-ethoxybenzaldehyde. These analogs provide a reliable framework
for interpreting the spectra of the target compound.

Table 1: Predicted *H NMR Data for 2-Chloro-4-
ethoxybenzaldehyde

Solvent: CDCl3
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Chemical Shift Lo . .
Multiplicity Integration Assignment Notes
(3) ppm
Expected to be
downfield due to
the electron-
) Aldehyde proton withdrawing
~10.3 Singlet 1H
(-CHO) nature of the
carbonyl group
and the aromatic
ring.
Coupled to H-5.
Shift is
Aromatic proton influenced by the
~7.8 Doublet 1H
(H-6) ortho-aldehyde
and meta-chloro
groups.
Influenced by the
Aromatic proton ortho-chloro and
~6.9 Doublet 1H
(H-3) para-ethoxy
groups.
6.8 Doublet of 1H Aromatic proton Coupled to H-6
' Doublets (H-5) and H-3.
Methylene
Coupled to the
~4.1 Quartet 2H protons (-
methyl protons.
OCH2CH3)
Coupled to the
_ Methyl protons (-
~1.4 Triplet 3H methylene

OCH:CHs)
protons.

Table 2: Predicted **C NMR Data for 2-Chloro-4-
ethoxybenzaldehyde

Solvent; CDCIz
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Chemical Shift (6) ppm Assignment Notes
Characteristic downfield shift
~189 Aldehyde Carbonyl (C=0)
for aldehyde carbons.
~163 Aromatic Carbon (C-4) Attached to the ethoxy group.
~135 Aromatic Carbon (C-6)
~132 Aromatic Carbon (C-2) Attached to the chlorine atom.
) Substituted with the aldehyde
~128 Aromatic Carbon (C-1)
group.
~115 Aromatic Carbon (C-5)
~113 Aromatic Carbon (C-3)
~64 Methylene Carbon (-OCH2)
~14 Methyl Carbon (-CH3)

Table 3: Predicted Infrared (IR) Spectroscopy Data for 2-
Chloro-4-ethoxybenzaldehyde

Wavenumber (cm—?)

Functional Group Assignment

~2980 C-H stretch (aliphatic)

~2870, ~2770 C-H stretch (aldehyde)

~1700 C=0 stretch (aromatic aldehyde)

~1600, ~1480 C=C stretch (aromatic)

~1250 C-O stretch (aryl ether)

~1040 C-O stretch (alkyl ether)

~830 C-H bend (para-substituted aromatic pattern)
~780 C-Cl stretch
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Table 4: Predicted Mass Spectrometry (MS) Data for 2-
Chloro-4-ethoxybenzaldehyde

lonization Method: Electron lonization (EI)

m/z Relative Intensity (%) Assignment
[M]* (Molecular lon) with
184/186 High isotopic pattern for one
chlorine atom.
155/157 Moderate [M - CHOJ*
[M - CHO - COJ* or [M -
127/129 Moderate
C2HsQ]*
99 Moderate [M-CHO-CO-CIl*

Experimental Protocols

The following sections detail generalized experimental methodologies for acquiring the

spectroscopic data for aromatic aldehydes like 2-Chloro-4-ethoxybenzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of the compound (typically 5-10 mg) is prepared in a deuterated solvent, such as

chloroform-d (CDCls), and transferred to an NMR tube. *H and 3C NMR spectra are acquired

on a standard NMR spectrometer (e.g., 400 or 500 MHz).

e 1H NMR: The spectral width is typically set from 0 to 12 ppm. A sufficient number of scans

are acquired to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the

residual solvent peak (e.g., CHCIs at 7.26 ppm).

e 13C NMR: The spectral width is generally set from 0 to 200 ppm. Proton decoupling is

employed to simplify the spectrum to single lines for each unique carbon atom. Chemical

shifts are referenced to the solvent peak (e.g., CDCls at 77.16 ppm).

Infrared (IR) Spectroscopy
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For a solid sample, the IR spectrum can be obtained using the Attenuated Total Reflectance
(ATR) technique. A small amount of the solid is placed directly onto the ATR crystal (e.g.,
diamond). The spectrum is typically recorded in the mid-infrared range, from 4000 to 600 cm~1.
A background spectrum of the clean, empty ATR crystal is recorded prior to the sample
analysis and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Electron lonization (El) mass spectrometry is a common technique for volatile organic
compounds. The sample is introduced into the mass spectrometer, where it is vaporized and
bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to
ionize and fragment. The resulting positively charged ions are then separated by their mass-to-
charge ratio (m/z) and detected. The resulting mass spectrum shows the relative abundance of
each ion.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the synthesis and spectroscopic
characterization of a novel organic compound like 2-Chloro-4-ethoxybenzaldehyde.
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Caption: General workflow for synthesis and spectroscopic analysis.
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[https://www.benchchem.com/product/b1356691#2-chloro-4-ethoxybenzaldehyde-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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